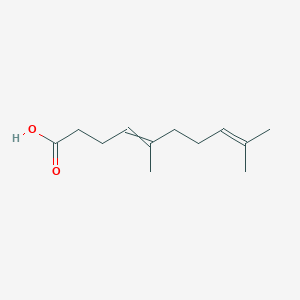

5,9-Dimethyldeca-4,8-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40518-76-1 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

5,9-dimethyldeca-4,8-dienoic acid |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14) |

InChI Key |

HPOYZGTYWKRTPU-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5,9 Dimethyldeca 4,8 Dienoic Acid

Isolation from Plant Species

While the initial search results did not explicitly confirm the isolation of 5,9-Dimethyldeca-4,8-dienoic acid from Elsholtzia blanda or Elsholtzia fruticosa, they did indicate that various other chemical constituents have been identified in Elsholtzia blanda. jipb.netresearchgate.net These include a range of phenolics, flavanones, and flavone (B191248) glycosides. jipb.netresearchgate.net Further research into the full chemical profile of these Elsholtzia species would be necessary to definitively determine the presence or absence of this compound.

Identification in Microbial Metabolic Processes

Research has pointed to the involvement of similar dienoic fatty acids in microbial metabolic pathways. These compounds are of interest due to their potential biological activities, which are often explored through synthesis and study of their effects on various cellular processes.

Presence in Diverse Biological Systems

Beyond the plant kingdom, fatty acids with a similar structural backbone to this compound have been identified in a variety of marine organisms. For instance, (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid was found in the phospholipids (B1166683) of the Caribbean gorgonian Eunicea succinea. researchgate.net Additionally, (5Z,9Z)-24-methylpentacosa-5,9-dienoic acid has been identified in the phospholipids of the sponge Petrosia ficiformis. researchgate.net The synthesis of phospholipids containing (5Z,9Z)-5,9-hexacosadienoic acid, a fatty acid found in sponges, has also been a subject of study. nih.gov These findings highlight the widespread distribution of dienoic fatty acids with varying chain lengths and methylation patterns in marine invertebrates.

Isomeric and Stereoisomeric Forms in Nature

The natural occurrence of dienoic acids often involves specific isomeric and stereoisomeric forms, which are crucial for their biological function. The (5Z,9Z) configuration is a common motif found in many naturally occurring dienoic acids. researchgate.netresearchgate.net The synthesis of these specific isomers, such as (5Z,9Z)-5,9-hexacosadienoic acid and its geometric isomers, has been a focus of chemical research to understand their properties and roles in biological systems. nih.gov The precise arrangement of the double bonds is critical, as different isomers can exhibit distinct biological activities.

Biosynthetic Pathways and Metabolic Transformations of 5,9 Dimethyldeca 4,8 Dienoic Acid

Pathways in Microbial Systems

In certain microbial systems, 5,9-dimethyldeca-4,8-dienoic acid arises from the breakdown of the C30 isoprenoid, squalene (B77637). This process is a key part of the carbon cycle in specific ecological niches, such as marine environments.

The marine bacterium Marinobacter squalenivorans is known for its ability to utilize squalene as a carbon source. ontosight.aiiiab.me Under aerobic conditions, this bacterium can degrade squalene through oxidative cleavage of its carbon-carbon double bonds. nih.gov One of the identified metabolites in this degradation pathway is this compound. researchgate.net The formation of this C10 acid, along with other degradation products like geranylacetone, indicates a stepwise breakdown of the squalene backbone. researchgate.netnih.gov

Studies on Marinobacter species have revealed their proficiency in degrading various hydrocarbons, a capability attributed to their diverse enzymatic machinery. ontosight.ai The degradation of squalene by M. squalenivorans is a notable example of this metabolic versatility, allowing the organism to thrive in environments rich in this acyclic triterpene. ontosight.ai

The breakdown of large polyisoprenoids like squalene into smaller molecules such as this compound is facilitated by specific enzymatic actions. In the aerobic metabolism of squalene by Marinobacter, the proposed mechanism involves the oxidative splitting of the C-10/C-11 or C-14/C-15 double bonds. nih.gov This type of cleavage is a common strategy in the microbial catabolism of long-chain unsaturated hydrocarbons. mdpi.com

The process is initiated by the introduction of oxygen across a double bond, leading to the formation of an unstable intermediate that subsequently breaks down into smaller, more oxidized fragments, including aldehydes and carboxylic acids. mdpi.com In the case of squalene degradation to this compound, the cleavage of the central part of the squalene molecule is a key step. researchgate.net

Oxygenase enzymes are crucial for initiating the degradation of hydrocarbons by introducing oxygen atoms into their stable structures. nih.gov In the case of squalene degradation by Marinobacter, an oxygenase-catalyzed cleavage has been proposed. researchgate.net While the specific enzymes responsible for the formation of this compound from squalene in Marinobacter have not been fully characterized, it is known that this genus possesses various oxygenases. For instance, some Marinobacter strains have naphthalene (B1677914) dioxygenases, which are involved in the degradation of aromatic hydrocarbons. nih.govresearchgate.net

This suggests that a similar type of dioxygenase or a monooxygenase could be responsible for the oxidative cleavage of the internal double bonds of squalene. Squalene monooxygenases are known to catalyze the first oxygenation step in sterol biosynthesis in eukaryotes by epoxidizing squalene. nih.gov A mechanistically similar enzymatic action could be at play in the bacterial catabolism of squalene, leading to the formation of various degradation products.

Role in Isoprenoid and Related Secondary Metabolite Biosynthesis

Beyond being a product of catabolism, this compound also serves as a crucial intermediate in the biosynthesis of complex secondary metabolites in fungi, most notably mycophenolic acid.

Mycophenolic acid is an important immunosuppressive drug produced by the fungus Penicillium brevicompactum. nih.govasm.org Its structure consists of a phthalide (B148349) core attached to a modified C10 isoprenoid side chain. The biosynthesis of this side chain involves the oxidative cleavage of a farnesyl group, which results in the formation of a molecule structurally related to this compound. pnas.org

The biosynthetic pathway of mycophenolic acid has been extensively studied, and it has been established that a C15 farnesyl group is first attached to a polyketide-derived aromatic core. nih.govrsc.org This farnesylated intermediate then undergoes a series of oxidative transformations to yield the final C10 side chain of mycophenolic acid. rsc.orgdoaj.org The conversion of the farnesyl group into the characteristic seven-carbon carboxylic acid side chain of mycophenolic acid proceeds through intermediates where the C10 acid moiety is present.

The isoprenoid portion of mycophenolic acid originates from the general terpenoid biosynthesis pathway, specifically from farnesyl pyrophosphate (FPP). nih.gov FPP is a C15 isoprenoid that serves as a precursor to a vast array of sesquiterpenes and other more complex terpenoids. In the biosynthesis of mycophenolic acid, a farnesyltransferase enzyme, MpaA, catalyzes the attachment of the farnesyl group from FPP to the 5,7-dihydroxy-4-methylphthalide (B57823) core. pnas.org

The subsequent step is the critical oxidative cleavage of the central double bond of this farnesyl side chain. pnas.org This reaction is catalyzed by a set of enzymes encoded within the mycophenolic acid gene cluster, including a key oxygenase. pnas.orgoup.com This cleavage results in the formation of the C10 side chain that will ultimately become part of the final mycophenolic acid molecule. The conversion proceeds through a hydroxy-ketone intermediate, which is formed by the oxidation of the central double bond of the farnesyl group. rsc.org

Other Metabolic Contexts

Beyond its probable origin from juvenile hormone metabolism, this compound's structure suggests its integration into broader metabolic networks, particularly those involving lipids.

Association with Lipid Metabolism in Model Organisms

Juvenile hormones and their analogs are known to have profound effects on lipid metabolism in insects. nih.gov For example, in the wing-polymorphic cricket, Gryllus firmus, application of the JH mimic methoprene (B1676399) was shown to decrease the biosynthesis of total lipids and triglycerides while increasing the biosynthesis of phospholipids (B1166683) and the oxidation of fatty acids. nih.govunl.edu This indicates a shift in resource allocation from energy storage to other physiological processes, such as reproduction, under the influence of JH. Given the close relationship between this compound and JH, it is plausible that this compound could also modulate lipid metabolism.

The insect fat body, analogous to the vertebrate liver and adipose tissue, is the primary site of lipid synthesis, storage, and mobilization. nih.govdp.tech Fatty acids are taken up by the fat body and incorporated into triglycerides for storage or utilized for energy through β-oxidation. nih.gov The regulation of these processes is complex and involves hormonal signals, including juvenile hormone. nih.govresearchgate.net The presence of this compound in insects suggests it may play a role in these regulatory networks within the fat body, potentially acting as a signaling molecule or a substrate for further metabolic reactions. Studies in the model organism Drosophila melanogaster have provided extensive insights into the genetic and metabolic regulation of lipid homeostasis, offering a valuable system to investigate the specific functions of such branched-chain fatty acids. nih.gov

Hypothetical Intermediates in Broader Fatty Acid Degradation

The degradation of fatty acids in most organisms occurs primarily through the β-oxidation pathway. However, the presence of methyl branches, as seen in this compound, necessitates alternative or modified degradation pathways. Branched-chain fatty acids require specific enzymes to handle the methyl groups that would otherwise block the standard β-oxidation cycle.

It is conceivable that this compound could serve as a hypothetical intermediate in the degradation of larger, more complex isoprenoid-derived lipids. Following its formation from the oxidative cleavage of a farnesoid precursor, this C12 fatty acid could then enter a modified β-oxidation pathway for complete catabolism and energy production. The metabolism of such branched-chain fatty acids often involves a combination of α- and β-oxidation steps to bypass the branched points. While direct evidence for the specific degradation pathway of this compound is lacking, its structure strongly suggests its eventual catabolism through these established, albeit modified, fatty acid degradation routes.

Precursor Incorporation Studies and Metabolic Labeling Methodologies

To definitively elucidate the biosynthetic origin of this compound, precursor incorporation studies using isotopically labeled compounds are essential. Such methodologies have been instrumental in unraveling the biosynthetic pathways of juvenile hormones in insects like the tobacco hornworm, Manduca sexta. nih.govpnas.orgpnas.org

In these studies, radiolabeled precursors such as mevalonate (B85504), propionate, and acetate (B1210297) have been successfully incorporated into juvenile hormones, allowing researchers to trace the origin of the carbon skeleton. nih.govpnas.org For example, it was demonstrated that JH II incorporates label from acetate, mevalonate, and propionate, while JH III incorporates label from acetate and mevalonate but not propionate. pnas.org

A similar experimental approach could be employed to trace the biosynthesis of this compound. By administering a labeled precursor, such as [¹⁴C]-farnesol or [³H]-farnesoic acid, to an appropriate insect model system (e.g., Manduca sexta larvae or Drosophila melanogaster), the metabolic fate of the label could be tracked. The isolation and identification of labeled this compound would provide direct evidence of its biosynthetic relationship to farnesoid precursors. Furthermore, by analyzing the distribution of the label within the molecule, more detailed insights into the specific cleavage mechanism could be obtained.

To date, specific metabolic labeling studies focusing solely on the biosynthesis of this compound have not been reported in the literature. However, the established methodologies used for studying juvenile hormone biosynthesis provide a clear and viable path for future research in this area.

Chemical Synthesis Strategies for 5,9 Dimethyldeca 4,8 Dienoic Acid and Its Analogues

Total Synthesis Approaches

The complete synthesis of 5,9-Dimethyldeca-4,8-dienoic acid can be achieved through various routes, often leveraging readily available starting materials and employing key chemical transformations.

Derivation from Terpenoid Precursors (e.g., Geraniol, Citronellal)

Terpenoids, a large class of naturally occurring organic compounds, serve as valuable starting points for the synthesis of this compound due to their inherent carbon skeletons that are structurally similar to the target molecule. nih.gov

Geraniol: This acyclic monoterpenoid alcohol is a common precursor. The synthesis often involves the protection of the alcohol group, followed by a series of carbon-carbon bond-forming reactions to extend the chain and introduce the carboxylic acid functionality. Subsequent deprotection and selective hydrogenation of one of the double bonds can yield the desired product.

Citronellal (B1669106): As a versatile monoterpenoid aldehyde, citronellal is another key starting material. researchgate.net Its aldehyde group can be readily transformed into a carboxylic acid. The synthesis might involve the protection of the aldehyde, followed by reactions to introduce the remaining carbon atoms and the second double bond. The cyclization of citronellal to isopulegol (B1217435) is a well-known process in the synthesis of other compounds like menthol (B31143) and highlights its utility as a synthetic building block. researchgate.net

Key Synthetic Transformations and Protecting Group Strategies

The successful synthesis of this compound relies on a series of crucial chemical reactions and the strategic use of protecting groups to prevent unwanted side reactions.

Key Transformations:

Oxidation: The conversion of primary alcohols or aldehydes to carboxylic acids is a fundamental step. Reagents like tetrapropylammonium (B79313) perruthenate (TPAP) can be used for the direct oxidation of a primary alcohol to the corresponding acid. researchgate.net

Carbon-Carbon Bond Formation: Reactions such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations are employed to build the carbon backbone of the molecule.

Selective Reduction: The use of specific catalysts, like Lindlar's catalyst, allows for the stereoselective reduction of alkynes to Z-alkenes, which is crucial for establishing the correct geometry of the double bonds in the final product. researchgate.net

Esterification/Hydrolysis: The carboxylic acid group is often handled in its ester form for better solubility and reactivity during the synthesis. The final step typically involves the hydrolysis of the ester to yield the free carboxylic acid.

Protecting Group Strategies:

To prevent the sensitive alcohol or aldehyde functionalities from reacting during other synthetic steps, they are often converted into more stable forms known as protecting groups. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and for aldehydes include acetals. These groups can be selectively removed later in the synthesis under specific conditions.

Semi-synthetic Derivatization and Analogue Preparation

Starting from the parent compound, this compound, various analogues can be prepared through semi-synthetic modifications. These modifications are often aimed at exploring the structure-activity relationship of the molecule.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for modification.

Esterification: Reacting the carboxylic acid with various alcohols in the presence of an acid catalyst leads to the formation of esters. This allows for the introduction of a wide range of alkyl or aryl groups, which can alter the molecule's polarity and other physicochemical properties. An example is the formation of ethyl (2E,4E)-5,9-dimethyldeca-2,4,8-trienoate. chem960.com

Amidation: The carboxylic acid can also be converted into an amide by reacting it with an amine. This is often achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) and then treating it with the desired amine. The synthesis of amides based on biologically active (5Z,9Z)-eicosa-5,9-dienoic acid has been reported. researchgate.net

Introduction of Cyclohexyl Moieties

To explore the impact of cyclic structures on the molecule's properties, cyclohexyl groups can be incorporated. This can be achieved through several synthetic strategies. One approach could involve starting with a precursor that already contains a cyclohexyl ring and then building the rest of the molecule onto it. Alternatively, a Diels-Alder reaction could potentially be used to form a cyclohexene (B86901) ring, which could then be hydrogenated to a cyclohexane.

Structural Modifications for Biological Evaluation

The therapeutic potential of dienoic acids has prompted extensive research into how structural changes affect their biological activity. By synthesizing a variety of analogues of this compound and related compounds, scientists aim to enhance efficacy, improve selectivity, and elucidate the structure-activity relationship (SAR).

A prominent strategy involves the creation of hybrid molecules, where the dienoic acid pharmacophore is combined with other biologically active scaffolds. For instance, researchers have synthesized hybrid molecules by linking (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid with oleanolic acid, a naturally occurring triterpenoid (B12794562) known for its diverse pharmacological properties. mdpi.comresearchgate.net This was achieved by forming an amide bond with various amines and an ester bond with the dienoic acid. researchgate.netbohrium.com The resulting hybrids were evaluated for their cytotoxic effects against several cancer cell lines, with some compounds showing significant activity. mdpi.combohrium.com

Another approach to structural modification is the esterification of the carboxylic acid group or the hydroxyl groups of related dienediols. Synthetic analogues have been prepared through the esterification of (5Z,9Z)-tetradeca-5,9-dienedioic acid with various aliphatic and aromatic alcohols. researchgate.netbohrium.com Additionally, novel steroid derivatives were created by esterifying the dienoic acid with hydroxysteroids, leading to compounds with high cytotoxicity towards certain cancer cell lines and inhibitory activity against human topoisomerase I. researchgate.net These modifications highlight a versatile platform for generating a library of compounds for biological screening.

The table below summarizes some of the structural modifications undertaken for biological evaluation.

| Modification Strategy | Example of Analogue | Biological Target/Activity Studied | Reference |

| Hybrid Molecule Synthesis | Oleanolic acid-dienoic acid hybrid | Cytotoxicity against Jurkat, K562, U937, HEK293 cell lines; Topoisomerase I inhibition | mdpi.comresearchgate.net |

| Esterification | Steroid esters of (5Z,9Z)-tetradeca-5,9-dienoic acid | Cytotoxicity against HEK293, Jurkat, K562 cancer cell lines; Human topoisomerase I inhibition | researchgate.net |

| Dimerization/Macrocyclization | Tetraenoic macrodiolides | Antitumor properties | mdpi.com |

Stereoselective Synthesis Methodologies

The biological activity of this compound and its analogues is intrinsically linked to their stereochemistry, particularly the geometry of the C4=C5 and C8=C9 double bonds. Therefore, developing synthetic methods that allow precise control over these stereochemical features is of paramount importance.

Control of Double Bond Geometry (E/Z Isomerism)

The control of E/Z isomerism is a critical challenge in the synthesis of unsaturated fatty acids. For (5Z,9Z)-dienoic acids, a highly effective and stereoselective method has been developed utilizing a titanium-catalyzed cross-cyclomagnesiation reaction. researchgate.net This approach involves the reaction of terminal aliphatic allenes with the tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol in the presence of a Cp₂TiCl₂ catalyst and a Grignard reagent (EtMgBr). researchgate.net

The reaction proceeds with high regio- and stereoselectivity, leading to the formation of (5Z,9Z)-alkadienyl ethers. Subsequent oxidation of these ethers using the Jones reagent (CrO₃/H₂SO₄) yields the desired (5Z,9Z)-dienoic acids with greater than 98% stereoselectivity. researchgate.net This methodology has been successfully applied to synthesize a range of natural and synthetic 5Z,9Z-dienoic acids. researchgate.netresearchgate.net The key to this stereocontrol lies in the mechanism of the titanium-catalyzed cyclomagnesiation, which preferentially forms the Z,Z-configured diene system. mdpi.commdpi.com

While other methods exist for stereoselective alkene synthesis, such as Wittig-type reactions or alkyne reductions, the titanium-catalyzed cyclomagnesiation of allenes has proven particularly robust for this class of compounds, consistently providing the desired Z,Z-geometry in high fidelity. nsf.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

While this compound itself is achiral, the synthesis of chiral analogues or precursors often necessitates the use of asymmetric strategies to control the formation of stereocenters. Chiral auxiliaries and asymmetric catalysis are two powerful tools for achieving this. researchgate.netnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol reactions, alkylations, and Diels-Alder reactions to create chiral building blocks for natural product synthesis. researchgate.netresearchgate.net While direct application to this compound synthesis is not extensively documented in the provided context, these methods are fundamental for creating chiral derivatives or side chains that might be incorporated into analogues for biological evaluation.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This field includes metal complexes with chiral ligands and metal-free organocatalysts. nih.govkyoto-u.ac.jp For instance, chiral phosphoric acid catalysts have been used for the stereoselective addition of nucleophiles to α,β-unsaturated systems, and chiral isothiourea catalysts have been employed in atroposelective N-acylation reactions. kyoto-u.ac.jpnih.gov These catalytic systems offer an efficient and atom-economical way to introduce chirality. The development of chiral analogues of this compound would likely leverage such catalytic methods to install stereocenters with high enantioselectivity.

Comparative Analysis of Synthetic Yields and Efficiencies

The table below provides a comparative look at the reported yields for this and related synthetic strategies.

| Synthetic Method | Target Compound Type | Reported Yield | Stereoselectivity | Reference |

| Ti-catalyzed cross-cyclomagnesiation and oxidation | (5Z,9Z)-Dienoic acids | 61-67% | >98% | researchgate.net |

| Ti-catalyzed homo-cyclomagnesiation | (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid | Not specified, but used as a key step | High | researchgate.net |

| Hf-catalyzed intermolecular cyclocondensation | Tetraenoic macrodiolides | 67-76% | Not applicable (condensation) | mdpi.com |

The data indicates that the titanium-catalyzed approach consistently provides the desired dienoic acids in yields ranging from 61% to 67%, which is considered efficient for a multi-step sequence involving a key catalytic C-C bond formation. researchgate.net The subsequent transformation of these diacids into more complex molecules, such as macrodiolides, also proceeds with good yields (67-76%). mdpi.com The high stereoselectivity of over 98% for the Z,Z-isomers is a significant advantage of this method, minimizing the need for difficult purification of geometric isomers.

Biological Significance and Mechanistic Studies of 5,9 Dimethyldeca 4,8 Dienoic Acid

Interactions with Biological Macromolecules and Enzymes

The study of 5,9-dimethyldeca-4,8-dienoic acid's interactions with biological macromolecules is an emerging area of research. While direct evidence remains limited, its structural similarity to isoprenoid compounds suggests potential roles as a modulator of enzymes involved in isoprenoid biosynthesis.

Modulation of Prenyltransferase Activity (e.g., ubiA-prenyltransferase)

Prenyltransferases, such as those belonging to the UbiA superfamily, are integral membrane enzymes that catalyze the transfer of a prenyl group from a donor molecule to an acceptor molecule. nih.gov These enzymes are crucial for the biosynthesis of a wide array of essential compounds, including ubiquinones, menaquinones, and chlorophylls. nih.gov The substrate specificity of UbiA-like prenyltransferases is diverse, with different enzymes recognizing various aromatic acceptor substrates and prenyl donors of different lengths. beilstein-journals.orgnih.gov

While no direct studies have confirmed the modulation of ubiA-prenyltransferase activity by this compound, its structure as a C12 isoprenoid carboxylic acid suggests it could potentially interact with the active site of these enzymes. The catalytic mechanism of UbiA prenyltransferases involves the binding of both a prenyl diphosphate (B83284) and an aromatic substrate. researchgate.net It is conceivable that this compound could act as a competitive inhibitor by occupying the prenyl-binding site, or as an allosteric modulator, thereby influencing the enzyme's catalytic efficiency. Further research, including enzymatic assays with purified UbiA-prenyltransferases, is necessary to validate this hypothesis.

Inhibition of Geranylgeranyl Diphosphate Synthase (GGDPS)

Geranylgeranyl diphosphate synthase (GGDPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid. csic.es GGPP is a vital precursor for the geranylgeranylation of proteins, a post-translational modification essential for the function of proteins involved in cell signaling and growth. morressier.comrsc.org Inhibition of GGDPS can disrupt these cellular processes and is a target for the development of therapeutic agents. csic.esrsc.org

Inhibitors of GGDPS often mimic the structure of its substrates, farnesyl diphosphate (FPP) or GGPP, or are structurally related to isoprenoids. illinois.edupsu.edu Although there is no direct experimental evidence demonstrating the inhibition of GGDPS by this compound, its isoprenoid-like structure makes it a candidate for investigation as a potential inhibitor. The carboxylic acid moiety could potentially interact with the binding site for the pyrophosphate group of the natural substrates.

Table 1: Examples of GGDPS Inhibitors and Their Structures

| Inhibitor | Chemical Structure |

| Digeranylbisphosphonate | C20H38O7P2 |

| Zoledronic acid | C5H10N2O7P2 |

| Risedronate | C7H11NO7P2 |

Substrate or Inhibitor Analogues in Enzymatic Assays

The use of substrate or inhibitor analogues is a fundamental technique in enzymology to probe the active site of an enzyme and to elucidate its catalytic mechanism. nih.govnih.gov Analogues that are structurally similar to the natural substrate can act as competitive inhibitors, providing valuable information about substrate binding and specificity.

Given its structure as a C12 acyclic isoprenoid, this compound could serve as a valuable tool in enzymatic assays for various isoprenoid-metabolizing enzymes. For instance, in studies of enzymes involved in the beta-oxidation of isoprenoid-like fatty acids, this compound could be used as a potential substrate to determine enzymatic activity and substrate preference. Furthermore, its potential to interact with prenyltransferases and GGDPS makes it a candidate for use as a competitive inhibitor in kinetic studies to determine the binding affinities and inhibition constants of these enzymes. nih.gov

Role in Microorganismal Processes

This compound has been identified as a key metabolite in the microbial degradation of natural rubber and other isoprenoids, highlighting its importance in the biogeochemical cycling of these abundant biopolymers.

Participation in Microbial Degradation of Natural Rubber and Isoprenoids

Natural rubber, a polymer of cis-1,4-isoprene, is a major agricultural product that is recalcitrant to degradation. nih.govasm.org However, certain microorganisms have evolved the enzymatic machinery to break down this polymer. oup.com One of the key players in this process is the bacterium Steroidobacter cummioxidans 35Y (previously Xanthomonas sp. strain 35Y), which secretes a rubber oxygenase enzyme, RoxA. nih.govmdpi.com

RoxA catalyzes the oxidative cleavage of the polyisoprene chain, leading to the formation of various oligo-isoprenoids. researchgate.netencyclopedia.pub The major product of RoxA activity is 12-oxo-4,8-dimethyl-trideca-4,8-diene-1-al (ODTD), a C15-aldehyde. nih.govresearchgate.net Subsequent metabolic steps are believed to involve the oxidation of the terminal aldehyde group to a carboxylic acid, followed by beta-oxidation, which would lead to the formation of shorter-chain isoprenoid carboxylic acids, including this compound. nih.gov The degradation of other isoprenoids, such as squalene (B77637), by various microorganisms has also been shown to produce acyclic isoprenoid acids, suggesting a common metabolic fate for these types of compounds in microbial systems. oup.com

Mechanisms of Microbial Bio-transformation

The biotransformation of this compound in microorganisms is thought to proceed through pathways analogous to fatty acid metabolism. researchgate.net Following its formation from the degradation of larger isoprenoids, this C12 carboxylic acid likely enters the beta-oxidation cycle. This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain by two carbons in each cycle, generating acetyl-CoA.

The acetyl-CoA produced can then be utilized by the microorganism for various cellular processes, including energy production through the citric acid cycle and as a building block for the synthesis of other essential molecules. researchgate.netnih.gov The complete mineralization of this compound to carbon dioxide and water by rubber-degrading bacteria represents a crucial step in the recycling of carbon from natural rubber. nih.govmdpi.com

Table 2: Key Enzymes and Products in Microbial Rubber Degradation

| Enzyme | Microorganism | Substrate | Major Product(s) |

| RoxA | Steroidobacter cummioxidans 35Y | Poly(cis-1,4-isoprene) | 12-oxo-4,8-dimethyl-trideca-4,8-diene-1-al (ODTD) |

| Lcp | Streptomyces sp. K30 | Poly(cis-1,4-isoprene) | Mixture of oligo-isoprenoids (C20, C25, C30) |

Fundamental Roles in Lipid Metabolism and Membrane Dynamics

Branched-chain fatty acids (BCFAs) are critical components of cell membranes in many prokaryotes and serve as excellent models for understanding membrane fluidity. researchgate.net Similar to how unsaturated fatty acids function in higher organisms, BCFAs help maintain the fluidity of the cell membrane. acs.orgnih.gov The methyl branches on the fatty acid chain disrupt the tight packing of the lipid tails, which increases the space between hydrocarbon chains and reduces the van der Waals forces that stabilize the membrane. researchgate.net This disruption leads to a more fluid membrane, which is essential for the function of membrane-bound enzymes and transport proteins. researchgate.net

Atomistic simulations on biomimetic membranes containing BCFAs have provided quantitative support for their role in increasing bilayer fluidity. acs.orgnih.gov These studies demonstrate that increasing the content of straight-chain fatty acids in a membrane dominated by BCFAs leads to a thicker, more ordered, and more viscous bilayer. acs.orgnih.gov This highlights the crucial role of branched structures in modulating the physical properties of membranes.

The structure of this compound, a terpenoid-like fatty acid, is reminiscent of insect juvenile hormones (JHs), which are acyclic sesquiterpenoids. nih.govwikipedia.org JHs are critical regulators of development, reproduction, and metamorphosis in insects. nih.govwikipedia.org The biosynthesis of these vital hormones, particularly JH III, the most common form in insects, originates from the mevalonate pathway, which also produces a variety of other essential biomolecules. nih.govnumberanalytics.com

A key precursor in the JH biosynthetic pathway is farnesoic acid. nih.govontosight.ai Farnesoic acid is synthesized from farnesyl pyrophosphate and subsequently undergoes oxidation and methylation to form JH III. nih.gov The enzymes involved in these final steps, such as farnesol (B120207) oxidase and juvenile hormone acid methyltransferase (JHAMT), are key regulatory points in the pathway. nih.govpnas.org

In crustaceans, the un-epoxidized precursor to JH III, methyl farnesoate (MF), acts as a major hormone regulating reproduction and development. wikipedia.org Studies on the shrimp Neocaridina davidi have shown that farnesoic acid can induce the expression of genes involved in lipid metabolism, including glycerolipid metabolism. nih.gov This suggests that, in some non-human organisms, terpenoid fatty acids play a direct role in modulating metabolic pathways beyond their function as hormone precursors.

The metabolism of JH and its analogues is also a critical area of study, particularly for the development of insect-specific pesticides. nih.gov The insect growth regulator methoprene (B1676399), a JH analogue, is rapidly metabolized in insects through demethylation, hydrolysis, and oxidative cleavage. littlefireants.com Understanding these metabolic pathways is essential for designing effective and environmentally safe pest control strategies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. While SAR studies on this compound are not available, extensive research has been conducted on its analogues, particularly juvenile hormone agonists. These studies provide valuable insights into the structural requirements for hormonal activity in insects.

Juvenoids, or JH mimics, are compounds that can disrupt insect development by mimicking the action of natural JHs. nih.gov The activity of these compounds is highly dependent on their chemical structure. For instance, studies on various isoprenoid-based derivatives have shown that epoxidized decenyl and nonenyl phenyl ethers exhibit potent juvenoid activity against the house fly, Musca domestica. nih.gov Specifically, 3,4-methylenedioxyphenyl ethers of 8,9-epoxy-5,9-dimethyl-3,8-decadiene were found to have the highest potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that predict the biological activity of JH analogues. These models have identified key structural features necessary for hormonal activity. For example, a 3D-QSAR analysis of JH agonists in Drosophila melanogaster revealed that active compounds share regions that favor a negative charge and a hydrogen bond acceptor at the sides of the molecule. plos.org

The table below summarizes the activity of some juvenile hormone analogues.

| Compound Class | Example Compound | Key Structural Features | Relative Activity | Reference |

| Terpenoid-related | JH-III | Linear, flexible molecule with epoxide and methyl ester groups | High | plos.org |

| Phenoxy-containing | Pyriproxyfen | More rigid structure with cyclic groups | High | plos.org |

| Phenyl ethers | 8,9-epoxy-5,9-dimethy1-3,8-decadiene derivative | Epoxidized decenyl phenyl ether | High | nih.gov |

These SAR studies are instrumental in the rational design of new and more effective insect growth regulators for pest management. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 5,9 Dimethyldeca 4,8 Dienoic Acid

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5,9-Dimethyldeca-4,8-dienoic acid, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons on the double bonds (vinylic protons) would appear in the downfield region, typically between 5.0 and 5.5 ppm. The methyl groups attached to the double bonds would produce distinct singlets or doublets, while the methylene (B1212753) protons along the aliphatic chain would exhibit complex multiplets due to spin-spin coupling. The protons of the carboxylic acid group are typically observed as a broad singlet in the downfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for Methyl (E)-5,9-dimethyl-4,8-decadienoate

| Atom | Chemical Shift (ppm) |

| C1 (ester C=O) | 173.5 |

| C2 | 34.2 |

| C3 | 24.8 |

| C4 (olefinic CH) | 124.5 |

| C5 (olefinic C) | 137.8 |

| C6 | 39.7 |

| C7 | 26.4 |

| C8 (olefinic CH) | 124.3 |

| C9 (olefinic C) | 131.3 |

| C10 | 25.7 |

| C5-CH₃ | 16.0 |

| C9-CH₃ (a) | 17.6 |

| C9-CH₃ (b) | 25.7 |

| O-CH₃ | 51.4 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. The fragmentation pattern would be characteristic of an unsaturated carboxylic acid. Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) or a water molecule (-H₂O, 18 Da). Cleavage at the allylic positions (the C-C bonds adjacent to the double bonds) is also highly probable, leading to the formation of stable carbocation fragments. The presence of two double bonds would result in a complex fragmentation pattern, providing valuable information for confirming the positions of the double bonds and the methyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C=C stretching vibrations of the two double bonds would appear in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Since the two double bonds in this compound are not conjugated, a strong absorption in the typical range for conjugated dienes (above 220 nm) is not expected. The isolated double bonds would result in a weak absorption (π→π* transition) at a wavelength below 200 nm. The carbonyl group of the carboxylic acid has a weak n→π* transition around 200-210 nm.

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like carboxylic acids. A reversed-phase HPLC method is typically employed for the separation and quantification of terpenoid acids. uft-plovdiv.bgnih.govresearchgate.net

A standard HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid is in its protonated form. uft-plovdiv.bg Detection is commonly performed using a UV detector, typically at a wavelength around 210 nm where the carboxyl group absorbs. uft-plovdiv.bgresearchgate.net The retention time of the compound is a characteristic feature under specific chromatographic conditions and the peak area is proportional to its concentration, allowing for accurate quantification.

Typical HPLC Parameters for Terpenoid Acid Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) uft-plovdiv.bg |

| Mobile Phase | Acetonitrile/Methanol (B129727) and water with 0.1% formic acid uft-plovdiv.bg |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min uft-plovdiv.bgrsc.org |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) rsc.org |

| Detection | UV at 210 nm uft-plovdiv.bg |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, this compound is typically converted into a more volatile derivative, most commonly a methyl ester, prior to GC analysis. ijpras.comarcjournals.org This derivatization is often achieved by reaction with a methylating agent like diazomethane (B1218177) or by acid-catalyzed esterification with methanol.

The resulting methyl ester is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.govmdpi.com The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time is used for identification, and the peak area for quantification. The mass spectrometer provides mass spectral data for the eluting components, confirming their identity.

Typical GC-MS Parameters for FAME (Fatty Acid Methyl Ester) Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) arcjournals.org |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature ramp (e.g., from 100 °C to 280 °C at 5-10 °C/min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Preparative Chromatography for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of specific fatty acids like this compound from complex mixtures, such as synthetic reaction products or natural extracts. This method scales up the principles of analytical HPLC to isolate larger quantities of a pure compound for further analysis or use.

Reversed-phase chromatography is the most common mode for fatty acid purification. The process typically involves using a non-polar stationary phase (e.g., C8 or C18 octadecylsilane) and a polar mobile phase. nih.govthermofisher.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the non-polar nature of the fatty acid's hydrocarbon chain, it is well-retained on the column, allowing for effective separation from more polar impurities.

For a compound like this compound, a typical preparative HPLC protocol would involve the following steps:

Sample Preparation: The crude sample containing the target acid is dissolved in a solvent compatible with the mobile phase, often a mixture like methanol and chloroform. thermofisher.com

Column Selection: A preparative-scale C18 or C8 column is selected. C18 columns provide greater hydrophobic retention, which can be advantageous for separating closely related fatty acid isomers.

Mobile Phase Composition: An isocratic or gradient mobile phase is employed. A common mobile phase for separating unsaturated fatty acids is a mixture of acetonitrile, water, and sometimes tetrahydrofuran (B95107) to fine-tune the separation. nih.gov The mobile phase is typically degassed to prevent bubble formation that can disrupt the detector baseline and flow rate.

Detection and Fraction Collection: As the separated compounds elute from the column, they are monitored by a detector, such as an Ultraviolet (UV) detector (if the molecule has a chromophore or has been derivatized) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). thermofisher.comifoodmm.cn Fractions corresponding to the peak of this compound are collected automatically or manually. The purity of the collected fractions is then verified using analytical-scale chromatography.

| Parameter | Typical Conditions for Preparative HPLC |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane), 10-25 µm particle size |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Tetrahydrofuran/Water mixtures nih.gov |

| Elution Mode | Isocratic or Gradient |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) |

| Sample Prep | Dissolution in Methanol/Chloroform thermofisher.com |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a standard method for fatty acid analysis. However, due to the low volatility and potential for thermal degradation of free carboxylic acids, derivatization is a mandatory step before analysis. restek.commdpi.com This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative.

Common derivatization procedures include:

Esterification: Conversion to fatty acid methyl esters (FAMEs) is a classic approach. This is often achieved using reagents like boron trifluoride in methanol (BF₃-MeOH) or by acid-catalyzed esterification. restek.commdpi.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. restek.com

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method is particularly effective for branched-chain fatty acids and enhances sensitivity in electron capture detection or negative chemical ionization MS. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The mass spectrometer fragments the eluting molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification.

| Parameter | Typical Conditions for GC-MS Analysis |

| Derivatization Reagent | BF₃-Methanol (for FAMEs) mdpi.com or BSTFA (for TMS esters) restek.com |

| Reaction Conditions | Heating at 60-70 °C for 30-60 minutes restek.commdpi.com |

| GC Column | Mid-polarity capillary column (e.g., DB-225ms) or non-polar column (e.g., Rtx-5MS) nih.govplos.org |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful alternative to GC-MS, with the primary advantage that derivatization is often not required. mdpi.com The analysis can be performed on the free fatty acid, which simplifies sample preparation. LC-MS is particularly well-suited for analyzing complex biological samples and for metabolic studies. creative-proteomics.com

For this compound, reversed-phase LC using a C8 or C18 column is typically employed. sciex.comthermofisher.com The mobile phase usually consists of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. ifoodmm.cnthermofisher.com Detection is commonly performed using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. creative-proteomics.comthermofisher.com Tandem mass spectrometry (MS/MS) can be used to generate structurally informative fragments for unambiguous identification and quantification, even in complex matrices. nih.gov In some cases, derivatization with reagents that introduce a permanently charged group can be used to enhance ionization efficiency and enable detection in positive ion mode. mdpi.comsciex.com

| Parameter | Typical Conditions for LC-MS Analysis |

| Technique | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) |

| LC Column | C18 or C8 (e.g., Accucore C18, BEH C18) sciex.comthermofisher.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid or 5mM Ammonium Acetate thermofisher.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode ([M-H]⁻) |

| MS Detection | Tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) for quantification thermofisher.com |

Stereochemical Analysis Techniques

The structure of this compound contains two double bonds, each of which can exist as either a cis (Z) or trans (E) isomer. The presence of methyl branches also raises the possibility of chiral centers and enantiomers. Elucidating this complex stereochemistry requires specialized analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for determining the geometry of double bonds. nih.gov

¹H-NMR Spectroscopy: The coupling constant (J-coupling) between the vinyl protons across a double bond is diagnostic of its configuration. For trans isomers, the coupling constant is typically larger (11-18 Hz), whereas for cis isomers, it is smaller (6-12 Hz).

¹³C-NMR Spectroscopy: The chemical shifts of the allylic carbon atoms (the carbons adjacent to the double bond) are also indicative of stereochemistry. In cis isomers, these carbons are more shielded (appear at a lower chemical shift) compared to trans isomers due to steric compression, a phenomenon known as the gamma-gauche effect.

2D-NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm proton connectivity and spatial proximity, respectively, providing further evidence to support stereochemical assignments. longdom.org

Chiral Chromatography

To separate potential enantiomers of this compound, chiral chromatography is the method of choice. This technique uses a stationary phase that is itself chiral. aocs.org

Chiral HPLC: Columns with chiral stationary phases (CSPs) can differentiate between enantiomers, leading to two separate peaks. This allows for both the analytical quantification of enantiomeric excess (ee) and the preparative isolation of individual enantiomers. nih.govnih.gov

Chiral Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC for lipid-like molecules. acs.org

To facilitate separation or analysis, the carboxylic acid may be derivatized with a chiral derivatizing agent, such as Mosher's acid. This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a non-chiral chromatography column or distinguished by NMR. wikipedia.org

| Technique | Principle | Application to this compound |

| ¹H-NMR | Measures the coupling constant (J-value) between protons on a double bond. | Distinguishes between cis (Z) and trans (E) isomers of the 4,8-diene system. |

| ¹³C-NMR | Chemical shifts of allylic carbons are sensitive to steric environment. | Confirms cis/trans geometry; cis allylic carbons are upfield shifted. |

| Chiral HPLC/SFC | Uses a chiral stationary phase to physically separate enantiomers. aocs.orgacs.org | Separates and quantifies potential enantiomers arising from chiral centers. |

| Chiral Derivatizing Agents | Converts enantiomers into diastereomers with distinct NMR signals (e.g., with Mosher's acid). wikipedia.org | Determines enantiomeric purity by integrating the distinct signals in the NMR spectrum. |

Future Research Directions and Unexplored Avenues in 5,9 Dimethyldeca 4,8 Dienoic Acid Research

Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants

A primary focus for future research is the complete elucidation of the biosynthetic pathway leading to 5,9-Dimethyldeca-4,8-dienoic acid. Terpenoids, the class of molecules to which this compound's side chain belongs, represent a vast diversity of natural products. frontiersin.orgnih.gov Uncovering the specific enzymes and genes responsible for its unique structure is crucial for both fundamental understanding and biotechnological applications.

The identification of the biosynthetic gene cluster (BGC) for this compound is a critical first step. Modern genome mining techniques can be employed to scan the genomes of producing organisms, such as fungi from the genus Penicillium and Aspergillus, for sequences encoding key enzymes like terpene synthases and polyketide synthases, which are often involved in creating such hybrid structures. mdpi.comresearchgate.net

Once a candidate BGC is identified, heterologous expression in a well-characterized host organism is the standard method for pathway verification and characterization. whiterose.ac.uk Organisms like Saccharomyces cerevisiae (yeast) or various bacteria are frequently used as microbial cell factories for producing terpenoids. nih.gov This approach involves transferring the identified genes into the host to see if it gains the ability to produce the compound of interest. This not only confirms the function of the genes but also provides a platform for sustainable production, overcoming the low abundance often found in native sources. frontiersin.orgnih.gov

Key challenges in heterologous expression include ensuring the proper function of complex enzymes like Cytochrome P450s, which are often required for the final modifications of the terpenoid skeleton. frontiersin.org

Table 1: Potential Strategies for Heterologous Expression

| Strategy | Description | Potential Host Organisms | Key Enzyme Classes to Target |

|---|---|---|---|

| Pathway Reconstruction | Transferring the entire identified biosynthetic gene cluster into a host. | Saccharomyces cerevisiae, Aspergillus nidulans | Polyketide Synthase (PKS), Terpene Synthase (TPS), Cytochrome P450s, Methyltransferases |

| Precursor Engineering | Modifying the host's native metabolism to increase the supply of precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). | Escherichia coli, Saccharomyces cerevisiae | Enzymes of the MVA and MEP pathways (e.g., HMGR, DXS) nih.govwhiterose.ac.uk |

| Enzyme Characterization | Expressing individual enzymes from the pathway to determine their specific function and substrate specificity. | Escherichia coli, Nicotiana benthamiana whiterose.ac.uk | Farnesyl Diphosphate Synthase (FPPS), Geranylgeranyl Diphosphate Synthase (GGPPS) |

With a functional biosynthetic pathway established in a heterologous host, metabolic engineering can be used to optimize and increase the production yield. nih.gov This often involves a multi-pronged approach to channel the flow of carbon and energy towards the synthesis of this compound.

Strategies include up-regulating the rate-limiting enzymes in the native terpenoid precursor pathways, such as the mevalonate (B85504) (MVA) or methylerythritol-phosphate (MEP) pathways. nih.govfrontiersin.org Furthermore, competing metabolic pathways that divert precursors away from the target compound can be down-regulated or knocked out entirely. Synthetic biology tools allow for the fine-tuning of gene expression and enzyme activity to balance metabolic flux and avoid the accumulation of toxic intermediates.

Biotransformation is another promising avenue, where engineered microbes are used to modify the this compound backbone or related precursors, potentially creating novel derivatives with unique properties.

Investigation of Undiscovered Biological Roles in Diverse Organisms

The natural function of this compound and its derivatives in their native producing organisms is largely unknown. Investigating these roles can provide insights into microbial chemical ecology and may reveal new applications for these compounds.

Secondary metabolites produced by microorganisms, particularly those from competitive environments like marine sediments, often serve critical ecological functions. mdpi.com It is plausible that this compound, as part of a larger molecule, acts as an antifungal, antibacterial, or anti-predator chemical defense agent. mdpi.com It could also function as a signaling molecule in intra-species or inter-species communication. Future research should focus on co-culture experiments, where the producing fungus is grown with other competing microbes, to observe if the production of the compound is induced as a defensive response.

Comparative metabolomics is a powerful tool to explore the biological roles of natural products. mdpi.com By comparing the metabolic profiles of different fungal species or strains that produce this compound under various growth conditions, researchers can identify correlations between its production and specific physiological states or environmental triggers.

This untargeted approach can reveal other related metabolites in the biosynthetic pathway and help build a more complete picture of the organism's secondary metabolism. researchgate.netnih.gov For example, a metabolomic analysis comparing a wild-type strain to a genetically modified strain (where the biosynthetic pathway is disabled) can definitively link the compound to specific biological activities. nih.gov This approach can help identify characteristic metabolites that distinguish different species or varieties. nih.gov

Table 2: Workflow for Comparative Metabolomics Study

| Step | Objective | Techniques | Expected Outcome |

|---|---|---|---|

| 1. Sample Cultivation | Grow producing and non-producing (or low-producing) organisms under controlled conditions. | Liquid or solid-state fermentation | Biomass for metabolite extraction |

| 2. Metabolite Extraction | Extract small molecules from the collected biomass and/or culture medium. | Solvent extraction (e.g., Ethyl acetate (B1210297), Methanol) | Crude extract containing a mixture of metabolites |

| 3. LC-MS/MS Analysis | Separate and detect metabolites based on their physicochemical properties. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution mass spectral data for thousands of features |

| 4. Data Processing & Analysis | Align chromatograms, identify features, and perform statistical analysis to find significant differences. | Bioinformatics software, Principal Component Analysis (PCA), OPLS-DA | Identification of metabolites that are differentially abundant between sample groups |

| 5. Metabolite Identification | Compare spectral data against known databases and standards to identify this compound and related compounds. | MS/MS fragmentation libraries (e.g., METLIN, GNPS) | Structural confirmation of key differential metabolites |

Development of Advanced Synthetic Strategies for Complex Derivatives

While biological production methods are promising, chemical synthesis offers unparalleled flexibility for creating novel derivatives that are not accessible through biosynthesis. The structure of this compound, with its two double bonds and carboxylic acid functional group, provides multiple handles for chemical modification.

Future research in synthetic chemistry could focus on developing stereoselective methods to control the geometry (E/Z) of the double bonds, which can have a profound impact on biological activity. The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, to explore structure-activity relationships. nih.gov For instance, the synthesis of (4E)-2-acetoxy-2-acetyl-5,9-dimethyl-deca-4,8-dienoic acid tert-butyl ester highlights a pathway for derivatization at the alpha-carbon position relative to the carboxylic acid. google.com The development of modular synthetic routes would enable the rapid generation of a library of complex derivatives for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.

No Results Found for "this compound"

Following a comprehensive search for scientific information on the chemical compound "this compound," it has been determined that there is no available data in the public domain regarding this specific molecule. Searches for its synthesis, biological functions, and applications across various scientific databases and literature have yielded no results.

The inquiries into specialized research areas such as chemoenzymatic synthesis, flow chemistry, metabolomics, proteomics, and multi-omics data integration also failed to produce any information pertaining to this compound.

This absence of foundational research indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it may be a compound that has been referenced in proprietary or internal research that is not publicly accessible.

Due to the lack of any scientific information, it is not possible to provide an article on the future research directions and unexplored avenues in the research of this compound as requested. The creation of such an article would be entirely speculative and would not be based on any factual or verifiable scientific evidence.

Further research would first need to be conducted to synthesize and characterize this compound and to determine its basic chemical and physical properties. Following this, investigations into its potential biological activities could pave the way for the future research directions outlined in the initial request.

Q & A

Q. What are the established synthetic routes for 5,9-dimethyldeca-4,8-dienoic acid, and how is structural confirmation performed?

The compound is synthesized via derivatization of monoterpenes such as citral or citronellal. For example, citral (a mixture of geranial and neral) serves as a starting material for synthesizing amide derivatives through reactions with amines. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign double-bond configurations and methyl group positions, complemented by mass spectrometry (MS) for molecular weight validation. Advanced techniques like electronic circular dichroism (ECD) may resolve absolute configurations in chiral derivatives .

Q. What in vitro assays are used to evaluate the antimicrobial potentiation activity of this compound?

Minimum inhibitory concentration (MIC) reduction assays in bacterial models (e.g., Staphylococcus aureus) are standard. Researchers co-administer this compound derivatives with antibiotics like ciprofloxacin to measure synergistic effects. Ethidium bromide efflux assays confirm inhibition of efflux pumps (e.g., NorA), where reduced fluorescence indicates blocked efflux activity .

Q. How is this compound utilized as a surrogate substrate in biocatalytic studies?

In enzyme screening, the compound replaces natural substrates (e.g., hydroxy aldehydes) to test cofactor-independent hydratases (OAHs). Researchers optimize reaction conditions (pH, temperature) and employ LC-MS for trace detection of hydration products. This approach identifies enzymes capable of selective hydration, critical for fragrance compound synthesis .

Advanced Research Questions

Q. How does unsaturation in the compound’s structure influence its bioactivity, and what experimental evidence supports this?

Hydrogenation of the 4,8-diene backbone reduces antimicrobial potentiation, demonstrating that double bonds are critical for activity. For example, saturated analogs of this compound amides showed diminished MIC reduction in S. aureus. Structural analyses (e.g., NMR coupling constants) confirm that planar geometry from unsaturation enhances binding to efflux pump targets .

Q. What methodological challenges arise in regioselective hydration using OAHs, and how are they addressed?

Key challenges include low enzyme activity and poor product yield. Researchers address this by:

- Screening homologous OAHs for activity.

- Optimizing reaction buffers (e.g., Tris-HCl at pH 7.5) and substrate concentrations.

- Developing sensitive LC-MS protocols with detection limits <1 µM to identify trace products.

Only 5 of 8 tested OAHs showed detectable activity, highlighting the need for enzyme engineering .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from structural variants (e.g., ester vs. amide derivatives) or assay conditions (e.g., bacterial strain differences). A systematic approach includes:

- Comparative MIC assays under standardized protocols.

- Structural verification of derivatives (e.g., verifying unsaturation via ¹H NMR).

- Reproducing ethidium bromide efflux assays to confirm consistent efflux pump inhibition mechanisms .

Q. What strategies are employed to isolate and characterize natural derivatives of this compound from fungal sources?

Natural derivatives are isolated via chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity screening. Structural elucidation combines high-resolution MS for molecular formula determination and 2D NMR (COSY, HSQC, HMBC) to assign substituents. ECD spectroscopy compares experimental and computed spectra to assign stereochemistry .

Data Contradiction Analysis

Example: A study reports antibacterial activity for a derivative, while another finds inactivity.

- Resolution: Verify if the inactive compound is a saturated analog or lacks critical substituents (e.g., C-9 methyl group). Re-test both compounds under identical assay conditions to isolate structural effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.